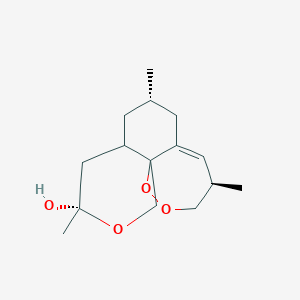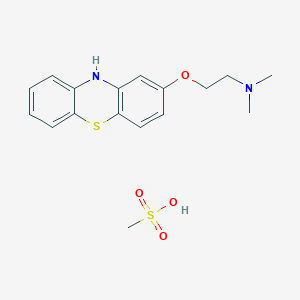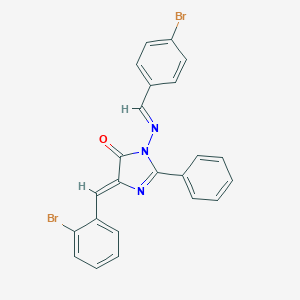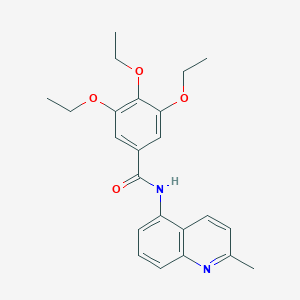![molecular formula C19H29N3O2 B236897 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
科学研究应用
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been found to have anxiolytic and antipsychotic effects in animal models of schizophrenia and ADHD.
作用机制
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of nAChR that is predominantly expressed in the central nervous system. Activation of α7 nAChR has been shown to have a range of effects on neuronal function, including modulation of synaptic transmission, neuroprotection, and regulation of inflammatory responses.
生化和生理效应
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, in the brain. It has also been found to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide is complex and time-consuming, which may limit its availability for use in lab experiments.
未来方向
There are several potential future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide on other signaling pathways and neurotransmitter systems, which may provide insights into its broader physiological effects. Finally, there is a need for further research on the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide in humans, particularly in the context of neurological and psychiatric disorders.
合成方法
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide is synthesized through a multistep process involving the condensation of 4-(2,2-dimethylpropanoyl)piperazine with 4-aminobutyric acid, followed by amidation with 4-fluorobenzoic acid. The final product is obtained by recrystallization from ethanol.
属性
产品名称 |
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide |
|---|---|
分子式 |
C19H29N3O2 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H29N3O2/c1-5-6-17(23)20-15-7-9-16(10-8-15)21-11-13-22(14-12-21)18(24)19(2,3)4/h7-10H,5-6,11-14H2,1-4H3,(H,20,23) |
InChI 键 |
BHEHZZQAOIELAK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)



